Cas no 2098034-55-8 ((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)

(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone is a heterocyclic compound featuring an azetidine core functionalized with an azido group and a pyridinyl carbonyl moiety. This structure makes it a versatile intermediate in medicinal chemistry and click chemistry applications, particularly for the synthesis of triazole derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The presence of both azido and carbonyl groups enhances its reactivity, enabling selective modifications for drug discovery and bioconjugation. Its rigid azetidine scaffold contributes to improved metabolic stability and bioavailability in pharmaceutical candidates. The compound is typically handled under controlled conditions due to the potential instability of the azido group. Suitable for research applications requiring precise functionalization of small-molecule frameworks.
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone structure
2098034-55-8 structure
商品名:(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone
CAS番号:2098034-55-8
MF:C9H9N5O
メガワット:203.200660467148
CID:4775534

(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone 化学的及び物理的性質

名前と識別子

    • (3-azidoazetidin-1-yl)(pyridin-3-yl)methanone
    • (3-azidoazetidin-1-yl)-pyridin-3-ylmethanone
    • (3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone
    • インチ: 1S/C9H9N5O/c10-13-12-8-5-14(6-8)9(15)7-2-1-3-11-4-7/h1-4,8H,5-6H2
    • InChIKey: BWYUTTXJJKGJHK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=NC=CC=1)N1CC(C1)N=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 203.08070993 g/mol
  • どういたいしつりょう: 203.08070993 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6
  • 疎水性パラメータ計算基準値(XlogP): 1
  • ぶんしりょう: 203.20

(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A227326-500mg
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone
2098034-55-8
500mg
$ 435.00 2022-04-02
Life Chemicals
F1907-4058-1g
(3-azidoazetidin-1-yl)(pyridin-3-yl)methanone
2098034-55-8 95%+
1g
$470.0 2023-09-07
Life Chemicals
F1907-4058-5g
(3-azidoazetidin-1-yl)(pyridin-3-yl)methanone
2098034-55-8 95%+
5g
$1410.0 2023-09-07
TRC
A227326-1g
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone
2098034-55-8
1g
$ 680.00 2022-04-02
TRC
A227326-100mg
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone
2098034-55-8
100mg
$ 115.00 2022-04-02
Life Chemicals
F1907-4058-2.5g
(3-azidoazetidin-1-yl)(pyridin-3-yl)methanone
2098034-55-8 95%+
2.5g
$940.0 2023-09-07
Life Chemicals
F1907-4058-10g
(3-azidoazetidin-1-yl)(pyridin-3-yl)methanone
2098034-55-8 95%+
10g
$1974.0 2023-09-07
Life Chemicals
F1907-4058-0.25g
(3-azidoazetidin-1-yl)(pyridin-3-yl)methanone
2098034-55-8 95%+
0.25g
$423.0 2023-09-07
Life Chemicals
F1907-4058-0.5g
(3-azidoazetidin-1-yl)(pyridin-3-yl)methanone
2098034-55-8 95%+
0.5g
$446.0 2023-09-07

(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone 関連文献

(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanoneに関する追加情報

Introduction to (3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone and Its Significance in Modern Chemical Research

(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone, with the CAS number 2098034-55-8, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has opened new avenues for exploration in drug discovery and molecular synthesis. The presence of both azido and pyridine moieties in its structure imparts distinct chemical properties that make it a valuable candidate for various applications.

The compound's structure consists of a methanone group linked to a pyridine ring at one end and an azidoazetidinyl group at the other. This bifunctional nature allows for diverse chemical reactions and modifications, making it a versatile building block in synthetic chemistry. The azidoazetidinyl moiety, in particular, is known for its reactivity and potential utility in forming new chemical bonds, which is crucial for the development of novel pharmaceuticals.

In recent years, there has been a surge in research focused on the development of new methodologies for constructing complex organic molecules. The (3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone CAS 2098034-55-8 has been employed in several innovative synthetic strategies that leverage its unique reactivity. For instance, its azido group can undergo cycloaddition reactions with various substrates, leading to the formation of five-membered heterocyclic compounds. These reactions are particularly valuable in medicinal chemistry, where such heterocycles often serve as key structural motifs in bioactive molecules.

One of the most notable applications of this compound is in the synthesis of bioactive molecules. The pyridine ring, a common feature in many pharmaceuticals, contributes to the compound's solubility and bioavailability. Additionally, the azido group can be selectively transformed into other functional groups, such as amines or alcohols, through various catalytic processes. This flexibility makes it an attractive intermediate for the preparation of more complex molecules.

The pharmaceutical industry has been particularly interested in exploring the potential of this compound as a precursor for drug candidates. Researchers have utilized it to synthesize analogs of known drugs, aiming to improve their efficacy and reduce side effects. The ability to modify both the azidoazetidinyl and pyridine moieties allows for fine-tuning of the molecular properties, which is essential for achieving optimal pharmacological activity.

Recent studies have also highlighted the compound's role in materials science. The unique electronic properties of the pyridine ring make it suitable for use in organic electronics and sensors. By incorporating this compound into materials designed for these applications, researchers have been able to enhance their performance and functionality.

The synthesis of (3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone CAS 2098034-55-8 involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Advances in catalytic methods have made it possible to produce this compound more efficiently than ever before. These improvements have not only reduced costs but also made it more accessible for researchers worldwide.

The safety profile of this compound is another critical aspect that has been thoroughly investigated. While it does exhibit some reactivity that requires careful handling, it is not classified as a hazardous material under standard laboratory conditions. Proper storage and handling procedures ensure that researchers can work with it safely without compromising their health or laboratory environment.

In conclusion, (3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone CAS 2098034-55-8 represents a significant advancement in chemical research with its multifaceted applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop new drugs and innovative materials. As our understanding of its properties continues to grow, so too will its utility in addressing some of the most pressing challenges in modern science.

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